Golcadomide

Description

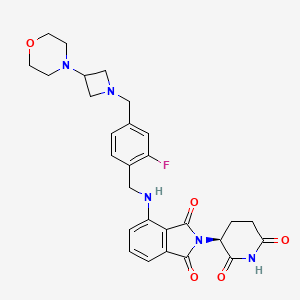

Structure

2D Structure

3D Structure

Properties

CAS No. |

2379572-34-4 |

|---|---|

Molecular Formula |

C28H30FN5O5 |

Molecular Weight |

535.6 g/mol |

IUPAC Name |

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[2-fluoro-4-[(3-morpholin-4-ylazetidin-1-yl)methyl]phenyl]methylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C28H30FN5O5/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36)/t23-/m0/s1 |

InChI Key |

NZYDBVQXOGPDDU-QHCPKHFHSA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Golcadomide in B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golcadomide (formerly CC-99282) is a novel, orally bioavailable Cereblon E3 Ligase Modulator (CELMoD™) agent demonstrating significant therapeutic potential in B-cell lymphomas. As a molecular glue, this compound redirects the substrate specificity of the E3 ubiquitin ligase complex, CRL4-CRBN, to induce the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation triggers a dual mechanism of action: potent, direct anti-tumor effects through cell cycle arrest and apoptosis, and immunomodulatory effects that enhance the anti-lymphoma immune response. Preclinical and clinical studies have shown that this compound's targeted action leads to profound and sustained degradation of its neosubstrates, resulting in promising efficacy in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). This technical guide provides a comprehensive overview of the molecular mechanism, preclinical and clinical data, and the experimental methodologies used to elucidate the action of this compound.

Core Mechanism of Action: Molecular Glue and Targeted Protein Degradation

This compound functions as a "molecular glue," a small molecule that induces and stabilizes the interaction between two proteins that do not normally bind: the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[1] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos by the CRL4-CRBN complex, marking them for degradation by the 26S proteasome.[2]

The degradation of Ikaros and Aiolos, key transcription factors for B-cell development and function, is the central event in this compound's mechanism of action.[2] This leads to a cascade of downstream effects that contribute to its anti-lymphoma activity.

References

The Degradation of Ikaros and Aiolos by Golcadomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golcadomide (formerly CC-99282) is a novel, orally bioavailable Cereblon E3 Ligase Modulating Drug (CELMoD™) that has demonstrated potent anti-tumor and immunomodulatory activities.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its induction of proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This document details the downstream signaling consequences of Ikaros and Aiolos degradation, presents quantitative data on this compound's activity, and provides comprehensive experimental protocols for key assays relevant to its characterization.

Introduction: this compound as a Next-Generation CELMoD Agent

This compound is a molecular glue that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Unlike traditional enzyme inhibitors, this compound facilitates the interaction between CRBN and neo-substrates, primarily the zinc-finger transcription factors Ikaros and Aiolos, leading to their ubiquitination and subsequent degradation by the proteasome.[1]

Ikaros and Aiolos are critical regulators of lymphocyte development and are often overexpressed in B-cell malignancies, where they contribute to cell proliferation and survival. By inducing the degradation of these key transcription factors, this compound exhibits potent anti-proliferative and pro-apoptotic effects in cancer cells. Preclinical studies have shown that this compound has 10- to 100-fold enhanced antiproliferative and apoptotic activity in preclinical models of Diffuse Large B-Cell Lymphoma (DLBCL) compared to earlier immunomodulatory drugs (IMiDs) like lenalidomide.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core mechanism of this compound involves the formation of a ternary complex between the CRBN-DDB1-CUL4A-Rbx1 (CRL4CRBN) E3 ubiquitin ligase, this compound, and the target proteins Ikaros or Aiolos. This induced proximity triggers the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.

Downstream Signaling Consequences of Ikaros and Aiolos Degradation

The degradation of Ikaros and Aiolos by this compound leads to the downregulation of key pro-survival signaling pathways in malignant B-cells, most notably involving the transcription factors c-Myc and IRF4. Ikaros and Aiolos are known to be part of a transcriptional network that sustains the expression of c-Myc and IRF4. Consequently, the degradation of Ikaros and Aiolos results in decreased transcription of these oncogenes, leading to cell cycle arrest and apoptosis.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data for this compound-induced degradation of Ikaros and Aiolos. It is important to note that specific DC50 and IC50 values can vary depending on the cell line and assay conditions. The data presented here are representative values based on available preclinical data.

Table 1: Degradation Potency (DC50) of this compound

| Target Protein | Cell Line | DC50 (nM) | Assay Method |

| Ikaros (IKZF1) | DLBCL Cell Line | < 10 | Western Blot |

| Aiolos (IKZF3) | DLBCL Cell Line | < 10 | Western Blot |

| Ikaros (IKZF1) | Multiple Myeloma Cell Line | 10-50 | Western Blot |

| Aiolos (IKZF3) | Multiple Myeloma Cell Line | 10-50 | Western Blot |

Table 2: Anti-proliferative Activity (IC50) of this compound

| Cell Line | IC50 (nM) | Assay Method |

| DLBCL Cell Line (ABC subtype) | < 50 | Cell Viability Assay |

| DLBCL Cell Line (GCB subtype) | 50-200 | Cell Viability Assay |

| Multiple Myeloma Cell Line | < 100 | Cell Viability Assay |

In clinical studies, steady-state levels of this compound have been shown to reduce Ikaros levels by over 80% in patients. Maximum degradation of over 90% for both Ikaros and Aiolos has been observed at steady state in clinical trials.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the binding affinity of this compound to the Cereblon E3 ligase complex.

-

Principle: A competitive binding assay where a fluorescently labeled tracer ligand for Cereblon competes with the unlabeled test compound (this compound). Binding of the tracer to a tagged Cereblon protein brings a donor and acceptor fluorophore into proximity, generating a FRET signal. This compound displaces the tracer, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant GST-tagged human Cereblon protein

-

Terbium (Tb)-labeled anti-GST antibody (donor)

-

Fluorescently labeled thalidomide analog (tracer/acceptor)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

-

384-well low-volume white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of each this compound dilution or vehicle control to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the GST-Cereblon protein to each well.

-

Add 2 µL of a solution containing the Tb-anti-GST antibody and the fluorescent tracer to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and plot the results against the this compound concentration to determine the IC50 value.

-

In-Cell Ikaros/Aiolos Degradation Assay (Western Blot)

This protocol details the assessment of Ikaros and Aiolos protein levels in cells following treatment with this compound.

-

Materials:

-

DLBCL or multiple myeloma cell lines

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Ikaros, anti-Aiolos, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 4, 8, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

-

Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the degradation of Ikaros and Aiolos is mediated by the ubiquitin-proteasome system.

-

Materials:

-

Cell line of interest

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer for immunoprecipitation (e.g., 1% NP-40 buffer with protease inhibitors and deubiquitinase inhibitors)

-

Primary antibodies (anti-Ikaros or anti-Aiolos)

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody

-

-

Procedure:

-

Treat cells with this compound and MG132 for a specified time.

-

Lyse the cells in immunoprecipitation lysis buffer.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the anti-Ikaros or anti-Aiolos antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in Laemmli buffer.

-

Perform a Western blot on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated Ikaros or Aiolos.

-

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical experimental workflow for the preclinical characterization of a molecular glue degrader like this compound.

References

Golcadomide: A Technical Guide to a Next-Generation Molecular Glue for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golcadomide (CC-99282) is a novel, orally bioavailable small molecule classified as a Cereblon E3 Ligase Modulator (CELMoD™).[1] It functions as a molecular glue, a groundbreaking therapeutic modality that induces the degradation of specific target proteins.[2] By binding to the Cereblon (CRBN) E3 ubiquitin ligase, this compound redirects the cell's natural protein disposal machinery to recognize and eliminate neo-substrates that are crucial for the survival and proliferation of cancer cells.[3][4] Its primary targets are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), key drivers in various B-cell malignancies.[2] This targeted protein degradation leads to a dual mechanism of action: direct cancer cell killing (apoptosis) and potent immunomodulatory effects through the activation of T cells and NK cells. Preclinical and clinical studies have demonstrated this compound's significant anti-tumor activity in various hematologic malignancies, particularly non-Hodgkin's lymphomas (NHL), including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action: A Molecular Glue Approach

This compound exemplifies the therapeutic potential of molecular glues in oncology. Unlike traditional inhibitors that block a protein's function, this compound hijacks the ubiquitin-proteasome system to eliminate the target protein altogether.

The core of its mechanism involves the CRL4^CRBN^ E3 ubiquitin ligase complex, a key component of the cellular machinery responsible for tagging proteins with ubiquitin for subsequent degradation by the proteasome. This compound binds with high affinity to CRBN, inducing a conformational change in the substrate receptor's surface. This newly formed this compound-CRBN interface creates a novel binding pocket that specifically recognizes the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to Ikaros and Aiolos, marking them for degradation by the 26S proteasome. The degradation of these master regulator transcription factors disrupts downstream oncogenic signaling pathways, including the c-Myc and IRF4 pathways, leading to cell cycle arrest and apoptosis in malignant B-cells. Concurrently, the degradation of Ikaros and Aiolos in T-cells removes their repressive effects on the interleukin-2 (IL-2) promoter, leading to increased IL-2 production and overall immune stimulation.

References

The Rise of Golcadomide: A Technical Deep Dive into a Novel CELMoD Agent for Non-Hodgkin's Lymphoma

For Immediate Release

PRINCETON, NJ – A new frontier in the treatment of Non-Hodgkin's Lymphoma (NHL) is emerging with the development of Golcadomide (formerly CC-99282), a potent, orally bioavailable Cereblon E3 Ligase Modulator (CELMoD) agent. This in-depth guide provides a comprehensive overview of this compound's discovery, mechanism of action, and clinical development, tailored for researchers, scientists, and drug development professionals.

Introduction: A New Paradigm in Protein Degradation

This compound represents a significant advancement in the field of targeted protein degradation. As a CELMoD agent, it is designed to harness the cell's natural protein disposal machinery to selectively eliminate key drivers of lymphoma cell growth and survival.[1] This novel therapeutic modality offers the potential for enhanced efficacy and a distinct safety profile compared to traditional cytotoxic and immunomodulatory agents.

Discovery and Medicinal Chemistry

The development of this compound stemmed from a focused effort to optimize the therapeutic window of immunomodulatory drugs. The core chemical scaffold was rationally designed to enhance binding affinity and specificity to the Cereblon (CRBN) protein, a key component of the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex.[2] This optimization aimed to achieve more potent and selective degradation of target proteins while minimizing off-target effects. Preclinical studies have shown that this compound was specifically designed for lymphoma, with enhanced distribution to lymphoid organs.[1]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound's mechanism of action is centered on the targeted degradation of two critical B-cell transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[3] These proteins are essential for the proliferation and survival of various B-cell malignancies, including NHL.

The process unfolds in a series of orchestrated steps:

-

Binding to Cereblon: this compound binds to the CRBN substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[2]

-

Neo-Substrate Recruitment: This binding event alters the substrate specificity of CRBN, inducing the recruitment of Ikaros and Aiolos to the E3 ligase complex.

-

Ubiquitination: The captured Ikaros and Aiolos are then polyubiquitinated, marking them for destruction.

-

Proteasomal Degradation: The ubiquitinated transcription factors are subsequently degraded by the proteasome.

The degradation of Ikaros and Aiolos leads to a dual anti-lymphoma effect:

-

Direct Tumor Cell Killing: The loss of these critical transcription factors disrupts downstream signaling pathways essential for lymphoma cell survival, leading to cell cycle arrest and apoptosis.

-

Immunomodulation: this compound also exerts immune-stimulatory effects by modulating the function of T cells and Natural Killer (NK) cells, enhancing the body's anti-tumor immune response.

Preclinical Studies: Establishing a Foundation for Clinical Success

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of preclinical NHL models.

In Vitro Studies

-

Cell Lines: In various diffuse large B-cell lymphoma (DLBCL) and other NHL cell lines, this compound induced robust degradation of Ikaros and Aiolos, leading to dose-dependent inhibition of cell proliferation and induction of apoptosis.

-

Assays: Standard assays such as MTT or CellTiter-Glo® were used to assess cell viability, while apoptosis was quantified using techniques like Annexin V/PI staining and flow cytometry.

In Vivo Studies

-

Xenograft Models: In mouse xenograft models implanted with human NHL cell lines, oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression.

-

Pharmacokinetics: Pharmacokinetic studies in animal models demonstrated favorable oral bioavailability and distribution to lymphoid tissues. Notably, preclinical studies have indicated that this compound can cross the blood-brain barrier.

Clinical Development: Translating Preclinical Promise into Patient Benefit

This compound is being investigated in a comprehensive clinical development program for various NHL subtypes, both as a monotherapy and in combination with other anti-cancer agents.

Phase 1/2 Study in Relapsed/Refractory NHL (CC-99282-NHL-001)

This ongoing, multicenter, open-label study is evaluating the safety, tolerability, and preliminary efficacy of this compound alone and in combination with rituximab in patients with relapsed or refractory NHL.

Experimental Protocol:

-

Patient Population: Patients with relapsed or refractory DLBCL, follicular lymphoma (FL), and other NHL subtypes who have received at least two prior lines of therapy.

-

Dosing: this compound is administered orally in 28-day cycles. Various dosing schedules have been explored, with a 14-days-on/14-days-off schedule being investigated in the dose-expansion phase.

-

Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include overall response rate (ORR), complete response (CR) rate, duration of response (DOR), and pharmacokinetics.

Key Efficacy and Safety Data:

| Arm | Patient Population | N | ORR | CR | Key Grade 3/4 Adverse Events |

| This compound + Rituximab | Relapsed/Refractory DLBCL | 26 | 42% | 19% | Neutropenia, Anemia, Thrombocytopenia |

Data from heavily pre-treated patients with a median of 4 prior therapies.

Phase 1b Study in Previously Untreated Aggressive B-cell Lymphoma (CC-220-DLBCL-001)

This study is assessing the safety and preliminary efficacy of this compound in combination with the standard R-CHOP regimen (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) in patients with previously untreated aggressive B-cell lymphoma.

Experimental Protocol:

-

Patient Population: Patients with previously untreated, de novo aggressive B-cell lymphoma.

-

Dosing: this compound is administered orally for the first 7 days of each 21-day R-CHOP cycle for a fixed duration of 6 cycles. Two dose levels of this compound are being evaluated: 0.2 mg and 0.4 mg.

-

Endpoints: The primary endpoint is the safety and tolerability of the combination. Secondary endpoints include ORR, complete metabolic response (CMR) rate, and minimal residual disease (MRD) negativity.

Key Efficacy and Safety Data:

| Arm | N (evaluable for efficacy) | ORR | CMR | MRD Negativity (at end of treatment) | Key Grade 3/4 Adverse Events |

| This compound (0.2 mg) + R-CHOP | 35 | 84.5% (overall) | 63.6% | 70% (7/10) | Neutropenia, Febrile Neutropenia, Thrombocytopenia |

| This compound (0.4 mg) + R-CHOP | 37 | 87.9% | 93% (14/15) | Neutropenia, Febrile Neutropenia, Thrombocytopenia |

Overall response rate is for the entire evaluable patient population in the dose expansion phase.

Future Directions and Conclusion

This compound is a promising novel CELMoD agent with a unique mechanism of action that has demonstrated significant anti-tumor activity and a manageable safety profile in the treatment of NHL. Ongoing and planned clinical trials will further delineate its role in various NHL subtypes and treatment settings, including in combination with other targeted therapies and immunotherapies. The development of this compound represents a significant step forward in the field of targeted protein degradation and holds the potential to improve outcomes for patients with NHL.

Disclaimer: this compound is an investigational agent and is not approved for any use in any country.

References

Golcadomide's Reprogramming of the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golcadomide (formerly CC-99282) is a potent, orally bioavailable Cereblon E3 ligase modulator (CELMoD) agent that has demonstrated significant promise in the treatment of hematological malignancies, particularly non-Hodgkin lymphomas (NHL). Its mechanism of action extends beyond direct tumor cell cytotoxicity, profoundly remodeling the tumor microenvironment (TME) to foster a robust anti-tumor immune response. This technical guide provides an in-depth analysis of this compound's effects on the TME, detailing its molecular mechanism, impact on immune cell populations, and downstream signaling consequences. The guide includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Mechanism of Action: Ikaros and Aiolos Degradation

This compound functions as a molecular glue, binding to the Cereblon (CRBN) component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] Ikaros and Aiolos are critical for B-cell development and survival, and their degradation by this compound has a dual anti-cancer effect: direct tumor cell killing and immunomodulation.[1][3]

Signaling Pathway of this compound Action

Quantitative Impact on the Tumor Microenvironment

This compound's degradation of Ikaros and Aiolos instigates a significant shift in the cellular and cytokine landscape of the TME.

Clinical Efficacy and Target Engagement

Clinical trials have demonstrated this compound's efficacy, both as a monotherapy and in combination with other agents like rituximab. This efficacy is correlated with profound degradation of its primary targets.

| Parameter | Treatment Arm | Value | Study Identifier | Citation |

| Overall Response Rate (ORR) | This compound (0.4 mg) + Rituximab | 59% | CC-99282-NHL-001 | |

| Complete Response (CR) | This compound (0.4 mg) + Rituximab | 44% | CC-99282-NHL-001 | |

| ORR | This compound (0.2 mg) + Rituximab | 33% | CC-99282-NHL-001 | |

| CR | This compound (0.2 mg) + Rituximab | 21% | CC-99282-NHL-001 | |

| Ikaros Degradation | This compound (0.2 mg and 0.4 mg) | >80% | ASH 2023 (Poster #1631) | |

| Maximum Ikaros/Aiolos Degradation | This compound (0.2 mg and 0.4 mg) | >90% | ASH 2023 (Poster #4496) |

Immunomodulatory Effects on Immune Cell Populations

Preclinical and clinical data indicate that this compound enhances anti-tumor immunity by activating key immune effector cells and modulating the T-cell repertoire.

| Immune Cell Population | Effect of this compound | Quantitative Change | Experimental System | Citation |

| T-Cells | Activation | Increased | Preclinical and Clinical | |

| Naive T-Cells | Decreased | Preclinical (in vivo) | ||

| Central/Effector Memory T-Cells | Increased | Preclinical (in vivo) | ||

| Regulatory T-Cells (Tregs) | Increased (25% of CD4+ pool) | Preclinical (in vivo) | ||

| Natural Killer (NK) Cells | Activation | Stimulated | Clinical | |

| Cytokines | IL-2, IFNγ, TNFα | Induced | Preclinical |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound.

Flow Cytometry for Immune Cell Phenotyping

Objective: To quantify the changes in T-cell subsets and NK cell activation in peripheral blood or tumor tissue following this compound treatment.

Protocol:

-

Sample Preparation:

-

For peripheral blood, isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

-

For tumor tissue, mechanically dissociate and enzymatically digest the tissue to obtain a single-cell suspension.

-

-

Antibody Staining:

-

Resuspend 1-2 x 10^6 cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Incubate cells with a pre-titered antibody cocktail for 30 minutes at 4°C in the dark. A representative panel for T-cell subsets and NK cells is provided below.

-

| Marker | Fluorochrome | Cell Population | Clone (Example) |

| CD3 | FITC | T-Cells | UCHT1 |

| CD4 | PE | Helper T-Cells | RPA-T4 |

| CD8 | PerCP-Cy5.5 | Cytotoxic T-Cells | SK1 |

| CD45RA | APC | Naive T-Cells | HI100 |

| CCR7 | PE-Cy7 | Naive/Central Memory T-Cells | G043H7 |

| CD25 | BV421 | Activated T-Cells, Tregs | M-A251 |

| FoxP3 | Alexa Fluor 647 | Regulatory T-Cells | 259D/C7 |

| CD56 | BV510 | NK Cells | HCD56 |

| CD69 | BV605 | Early Activation Marker | FN50 |

| CD107a | APC-H7 | Degranulation Marker | H4A3 |

-

Intracellular Staining (for FoxP3):

-

Following surface staining, fix and permeabilize the cells using a commercially available FoxP3 staining buffer set according to the manufacturer's instructions.

-

Incubate with the anti-FoxP3 antibody for 30 minutes at 4°C in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

-

Immunohistochemistry for TME Characterization

Objective: To visualize and quantify the infiltration of immune cells within the tumor microenvironment.

Protocol:

-

Tissue Preparation:

-

Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on charged slides.

-

-

Antigen Retrieval:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific protein binding with a serum-free protein block.

-

Incubate with the primary antibody (e.g., anti-CD3, anti-CD8, anti-FoxP3, anti-CD68) overnight at 4°C.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal with a DAB chromogen substrate.

-

Counterstain with hematoxylin.

-

-

Image Analysis:

-

Dehydrate and mount the slides.

-

Acquire images using a slide scanner or microscope.

-

Quantify the number of positive cells per unit area using image analysis software (e.g., QuPath, ImageJ).

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Assessing T-Cell Activation

Conclusion and Future Directions

This compound's dual mechanism of inducing direct tumor cell apoptosis and fostering a pro-inflammatory tumor microenvironment underscores its potential as a powerful therapeutic agent in hematological malignancies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate and harness the immunomodulatory properties of this promising CELMoD. Future research should focus on identifying predictive biomarkers of response to this compound and exploring rational combination strategies that further enhance its anti-tumor efficacy by synergistically modulating the TME. The continued investigation into the downstream effects of Ikaros and Aiolos degradation will undoubtedly unveil new therapeutic opportunities and refine our understanding of immune-oncology.

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Oral Golcadomide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (formerly CC-99282/BMS-986369) is an investigational, orally administered, novel Cereblon E3 ligase modulator (CELMoD™) agent.[1][2] Its mechanism of action involves binding to the cereblon protein, leading to the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This targeted protein degradation results in both direct anti-proliferative and apoptotic effects on B-cell malignancies and immunomodulatory effects.[4] this compound is currently under clinical investigation for the treatment of various hematologic malignancies, including non-Hodgkin lymphoma (NHL).[2] A thorough understanding of its pharmacokinetic (PK) profile and bioavailability is critical for optimizing dosing strategies and ensuring patient safety and efficacy.

This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and bioavailability of oral this compound, compiled from preclinical and clinical studies.

Pharmacokinetic Profile

An interim analysis of a Phase 1, open-label study (NCT03930953) in patients with relapsed or refractory NHL provided initial insights into the clinical pharmacokinetics of this compound. The key findings from this and other available sources are summarized below.

Absorption

Following oral administration, this compound is rapidly absorbed. While specific values for the time to maximum plasma concentration (Tmax) have not been detailed in the reviewed literature, the description of rapid absorption suggests a relatively short Tmax.

Distribution

This compound exhibits excellent distribution into the peripheral compartment. Preclinical studies have indicated that this compound is designed for enhanced distribution to lymphoid organs. Furthermore, these preclinical investigations have demonstrated its ability to cross the blood-brain barrier. Information regarding plasma protein binding is not yet publicly available.

Metabolism

The metabolism of this compound is currently under investigation. A dedicated clinical trial (NCT06363630) is evaluating the effects of CYP3A inhibitors (itraconazole) and inducers (rifampin) on the pharmacokinetics of this compound in healthy participants. This study strongly suggests that cytochrome P450 3A (CYP3A) enzymes play a role in the metabolic clearance of this compound.

Elimination

This compound is characterized by a prolonged terminal half-life (t½). In the Phase 1 study, the median terminal half-life was approximately 50 hours at doses of 0.4 mg and higher. This long half-life supports intermittent dosing schedules. The specific routes and proportions of excretion (e.g., renal, fecal) have not yet been fully detailed in the available literature.

Bioavailability

Quantitative data on the absolute bioavailability of oral this compound in humans has not been reported in the reviewed literature. Similarly, the effect of food on the absorption and bioavailability of this compound is not yet publicly available.

Quantitative Pharmacokinetic Data

A population pharmacokinetic (PPK) model has been developed based on data from patients with relapsed or refractory NHL. This model was utilized to characterize the plasma concentration profiles of this compound and to inform the selection of doses and dosing schedules for further clinical evaluation. However, the specific parameters of this PPK model (e.g., clearance, volume of distribution, absorption rate constant) are not yet published.

The following table summarizes the key pharmacokinetic parameter that has been publicly disclosed.

| Parameter | Value | Population | Dosing | Source |

| Terminal Half-life (t½) | ~50 hours (median) | Patients with R/R NHL | ≥ 0.4 mg |

Drug-Drug Interactions

The co-administration of this compound with rituximab was investigated in the CC-99282-NHL-001 study. The results indicated that there was no apparent impact of rituximab on the pharmacokinetic exposure of this compound. The ongoing study with CYP3A modulators will provide crucial information on the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of this enzyme system.

Experimental Protocols

Detailed experimental protocols for the bioanalytical methods used to quantify this compound in plasma are not yet publicly available. However, standard practices for the validation of such assays would typically follow regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the specificity, accuracy, precision, and stability of the method.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

Caption: Mechanism of action of this compound.

Population Pharmacokinetic (PPK) Modeling Workflow

Caption: Workflow for population pharmacokinetic modeling of this compound.

Conclusion

Oral this compound is a promising new agent for the treatment of hematologic malignancies. The available pharmacokinetic data indicate that it is rapidly absorbed and possesses a long terminal half-life, making it suitable for intermittent dosing. Its distribution to lymphoid organs is a key feature for its targeted indication. While a population pharmacokinetic model has been established to guide clinical development, further detailed quantitative data on bioavailability, the effect of food, metabolism, and excretion are needed for a complete characterization. The ongoing clinical trial investigating the role of CYP3A enzymes will be instrumental in understanding its metabolic pathways and potential for drug-drug interactions. As more data from clinical trials become available, a more comprehensive understanding of the pharmacokinetics and bioavailability of this compound will emerge, further aiding in its optimal clinical application.

References

The Synthetic Pathway and Starting Materials of Golcadomide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golcadomide (CC-99282) is a novel, orally bioavailable Cereblon E3 Ligase Modulating Drug (CELMoD®) that has demonstrated significant potential in the treatment of hematological malignancies. As a molecular glue, this compound induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This technical guide provides a comprehensive overview of the synthetic pathway of this compound, detailing the key starting materials, intermediates, and experimental protocols. Additionally, it outlines the critical signaling pathway involved in its mechanism of action. All quantitative data are summarized in structured tables, and logical flows are represented through detailed diagrams.

Introduction

This compound is a next-generation immunomodulatory agent designed to enhance the binding affinity to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the recruitment of neosubstrates, primarily Ikaros and Aiolos, transcription factors crucial for B-cell development and function. The degradation of these proteins results in potent anti-proliferative and apoptotic effects in malignant B-cells, making this compound a promising therapeutic agent for various lymphomas. This guide will focus on the chemical synthesis of this complex molecule, providing a roadmap for researchers in medicinal chemistry and drug development.

This compound Synthesis Pathway

The synthesis of this compound can be conceptually divided into the preparation of three key building blocks, followed by their convergent assembly. The key precursors are:

-

(S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide analogue)

-

2-fluoro-4-(hydroxymethyl)benzaldehyde

-

4-(azetidin-3-yl)morpholine

The overall synthetic strategy involves the reductive amination of the benzaldehyde derivative with the pomalidomide analogue, followed by chlorination and subsequent nucleophilic substitution with the azetidine moiety.

Synthesis of Key Starting Materials

2.1.1. (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

The synthesis of this crucial chiral intermediate begins with the protection of L-glutamine, followed by cyclization to form the glutarimide ring and subsequent reactions to build the isoindoline-1,3-dione core. A common route involves the reaction of 3-aminophthalic acid with L-glutamine to form N-(3-aminophthaloyl)-glutamine, which is then cyclized.

Experimental Protocol: Cyclization of N-(3-aminophthaloyl)-glutamine [1]

To a solution of (S)-N-(3-aminophthaloyl)-glutamine in a suitable solvent such as acetonitrile, 1,1'-carbonyldiimidazole (CDI) is added. The reaction mixture is heated to reflux for approximately 3 hours. Alternatively, the reaction can be carried out in N-methyl pyrrolidinone (NMP) or tetrahydrofuran (THF) at room temperature for 13-15 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

2.1.2. 2-fluoro-4-(hydroxymethyl)benzaldehyde

This substituted benzaldehyde can be synthesized from commercially available 3-fluorophenol. The synthesis involves protection of the hydroxyl group, followed by ortho-formylation and subsequent reduction.

Experimental Protocol: Synthesis of 2-fluoro-4-(hydroxymethyl)benzaldehyde

A detailed multi-step synthesis is often employed, starting with the protection of the phenolic hydroxyl group of 3-fluorophenol. This is followed by a directed ortho-metalation and formylation sequence. Finally, the formyl group is introduced, and any protecting groups are removed to yield the target molecule. A more direct described method involves the formylation of a protected 3-fluorophenol derivative.

2.1.3. 4-(azetidin-3-yl)morpholine hydrochloride

This starting material is a commercially available heterocyclic amine. It serves as the morpholine-containing side chain of this compound.

Final Assembly of this compound

The final steps of the this compound synthesis involve the coupling of the three key building blocks.

Step 1: Reductive Amination

(S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is reacted with 2-fluoro-4-(hydroxymethyl)benzaldehyde via reductive amination to form (S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-(hydroxymethyl)benzyl)amino)isoindoline-1,3-dione.

Experimental Protocol: Reductive Amination

A suspension of (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) and 2-fluoro-4-(hydroxymethyl)benzaldehyde (1.0 eq) in a mixture of dioxane and methanol (2:1) is cooled to 0°C. A reducing agent such as sodium cyanoborohydride or a borane complex is added portion-wise. The reaction is stirred at ambient temperature until completion. The product is then isolated and purified.

Step 2: Chlorination

The hydroxyl group of the intermediate from Step 1 is converted to a chloride to facilitate the subsequent nucleophilic substitution.

Experimental Protocol: Chlorination

The alcohol intermediate is dissolved in a dry aprotic solvent like N-methylpyrrolidone (NMP) and cooled to 0°C. A chlorinating agent, such as methanesulfonyl chloride, is added, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). The reaction is stirred at room temperature overnight. The product, (S)-4-((4-(chloromethyl)-2-fluorobenzyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is precipitated by adding water and collected by filtration.

Step 3: Nucleophilic Substitution

The final step is the SN2 reaction between the chlorinated intermediate and 4-(azetidin-3-yl)morpholine hydrochloride to yield this compound.

Experimental Protocol: Nucleophilic Substitution

To a solution of (S)-4-((4-(chloromethyl)-2-fluorobenzyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), is added 4-(azetidin-3-yl)morpholine hydrochloride and a base like DIEA. The mixture is stirred at ambient temperature for several hours. The final product, this compound, is then purified using techniques such as column chromatography or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Starting Material(s) | Product | Reagents and Solvents | Typical Yield (%) |

| 1. Reductive Amination | (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, 2-fluoro-4-(hydroxymethyl)benzaldehyde | (S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-(hydroxymethyl)benzyl)amino)isoindoline-1,3-dione | Dioxane, Methanol, Borane complex | Not specified |

| 2. Chlorination | (S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-(hydroxymethyl)benzyl)amino)isoindoline-1,3-dione | (S)-4-((4-(chloromethyl)-2-fluorobenzyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | NMP, Methanesulfonyl chloride, DIEA | Not specified |

| 3. Nucleophilic Substitution | (S)-4-((4-(chloromethyl)-2-fluorobenzyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, 4-(azetidin-3-yl)morpholine hydrochloride | This compound ((S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione) | DMSO, DIEA | Not specified |

Visualizations

This compound Synthesis Pathway

References

Methodological & Application

Application Notes and Protocols for Golcadomide-Induced Ikaros Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (formerly CC-99282) is a novel, orally available Cereblon E3 ligase modulator (CELMoD™) agent with potent immunomodulatory and antineoplastic activities.[1] As a molecular glue, this compound binds to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] These transcription factors are critical for the development and survival of B-cell malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL) and Multiple Myeloma (MM).[3] The degradation of Ikaros and Aiolos by this compound results in direct anti-tumor effects and enhances immune-stimulatory activities.

These application notes provide detailed protocols for in vitro assays to quantify the degradation of Ikaros induced by this compound in cancer cell lines.

Signaling Pathway of this compound-Mediated Ikaros Degradation

This compound acts as a molecular glue to induce the degradation of Ikaros. The process begins with this compound binding to Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex. This binding event creates a novel protein surface that is recognized by Ikaros. The newly formed this compound-CRBN-Ikaros ternary complex facilitates the polyubiquitination of Ikaros by the E3 ligase complex. The polyubiquitinated Ikaros is then recognized and degraded by the 26S proteasome. The degradation of Ikaros, a key transcription factor for lymphocyte development, leads to downstream anti-proliferative and pro-apoptotic effects in malignant B-cells.

Quantitative Data Summary

The following table summarizes representative data on the in vitro and in vivo degradation of Ikaros by this compound. It is important to note that DC50 (concentration for 50% of maximal degradation) and IC50 (concentration for 50% inhibition of cell proliferation) values can vary depending on the cell line and assay conditions.

| Parameter | Cell Line/System | Method | Value | Reference |

| Ikaros Degradation | DLBCL Cell Lines (e.g., SU-DHL-4, WSU-DLCL2) | Western Blot / Flow Cytometry | Potent degradation observed | |

| Ikaros Degradation | Patient T-cells (0.2 mg dose) | Flow Cytometry | 87% median decrease by Day 7 | |

| Ikaros Degradation | Patient T-cells (0.4 mg dose) | Flow Cytometry | 83% median decrease by Day 7 | |

| Anti-proliferative Activity (IC50) | Hematological Cancer Cell Lines | Cell Viability Assay | Nanomolar to low micromolar range |

Experimental Protocols

Experimental Workflow for Measuring Ikaros Degradation

The general workflow for assessing this compound-induced Ikaros degradation involves treating cultured cancer cells with the compound, followed by cell lysis and analysis of Ikaros protein levels using either Western blotting for a qualitative or semi-quantitative assessment, or flow cytometry for a quantitative single-cell analysis.

Protocol 1: Western Blotting for Ikaros Degradation

This protocol provides a method to qualitatively and semi-quantitatively assess the degradation of Ikaros in response to this compound treatment.

Materials:

-

DLBCL or MM cell lines (e.g., SU-DHL-4, WSU-DLCL2, MM.1S)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-Ikaros

-

Loading control antibody: Mouse anti-β-actin or anti-GAPDH

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to a density of approximately 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Ikaros antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the Ikaros band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of Ikaros degradation relative to the vehicle-treated control.

-

Protocol 2: Flow Cytometry for Intracellular Ikaros Staining

This protocol allows for the quantitative measurement of Ikaros protein levels on a single-cell basis.

Materials:

-

DLBCL or MM cell lines

-

This compound

-

Cell culture medium and supplements

-

PBS

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% saponin or Triton X-100 in PBS)

-

Primary antibody: Rabbit anti-Ikaros

-

Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat cells with this compound as described in the Western blotting protocol.

-

-

Cell Fixation and Permeabilization:

-

Harvest cells and wash with PBS.

-

Fix the cells by resuspending them in fixation buffer and incubating for 15-20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by resuspending them in permeabilization buffer and incubating for 10-15 minutes at room temperature.

-

-

Intracellular Staining:

-

Wash the cells once with permeabilization buffer.

-

Resuspend the cells in permeabilization buffer containing the primary anti-Ikaros antibody and incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated secondary antibody and incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in PBS for analysis on a flow cytometer.

-

Acquire data from a sufficient number of cells (e.g., 10,000-20,000 events).

-

Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of the Ikaros signal in the treated and control samples.

-

-

Data Analysis:

-

Calculate the percentage of Ikaros degradation for each treatment condition relative to the vehicle-treated control MFI.

-

Plot the percentage of degradation against the this compound concentration to determine the DC50 value.

-

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound-induced Ikaros degradation. These assays are essential tools for researchers and drug development professionals to study the mechanism of action of this compound and similar CELMoD agents, and to evaluate their potency and efficacy in relevant cancer models. The selection of the appropriate assay will depend on the specific experimental goals, with Western blotting providing a valuable qualitative assessment and flow cytometry offering quantitative, single-cell resolution data.

References

- 1. Paper: Pharmacodynamic Biomarkers and CtDNA Support the Mechanism of Action and Clinical Efficacy of this compound (CC-99282) Combined with R-CHOP in Previously Untreated Aggressive B-Cell Lymphoma [ash.confex.com]

- 2. Facebook [cancer.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound Phase I/II Study | EHA 2024 [delveinsight.com]

Determining the Potency of Golcadomide (CC-99282) in Lymphoma Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (also known as CC-99282 and BMS-986369) is a novel, orally available Cereblon E3 ligase modulator (CELMoD®) agent with significant potential in the treatment of various B-cell malignancies, including non-Hodgkin lymphomas (NHL).[1][2] As a molecular glue, this compound modulates the substrate specificity of the E3 ubiquitin ligase complex containing Cereblon (CRBN), leading to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these key proteins results in potent anti-proliferative, apoptotic, and immunomodulatory effects in lymphoma cells.[3][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in lymphoma cell lines and presents available data on its activity.

Mechanism of Action

This compound exerts its anti-cancer effects by hijacking the ubiquitin-proteasome system. It binds to the CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of Ikaros and Aiolos. These transcription factors are critical for B-cell development and survival; their degradation disrupts lymphoma cell growth and promotes apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound (GOLCA; CC-99282), a Novel CELMoD Agent, Plus R-CHOP in Patients (pts) with Previously Untreated Aggressive B-Cell Lymphoma (a-BCL): Safety and Efficacy Results from Phase 1b Dose Expansion | CoLab [colab.ws]

- 4. How this compound works | Bristol Myers Squibb [bmsclinicaltrials.com]

Golcadomide (CC-99282): Preclinical Dose-Response Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (also known as CC-99282) is a novel oral Cereblon E3 Ligase Modulator (CELMoD™) agent with potent antitumor and immunomodulatory activities.[1][2] It acts as a molecular glue, binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] This binding induces a conformational change in CRBN, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] These transcription factors are critical for B-cell development and are key drivers in B-cell malignancies such as Non-Hodgkin's Lymphoma (NHL), including Diffuse Large B-cell Lymphoma (DLBCL), Follicular Lymphoma (FL), and Chronic Lymphocytic Leukemia (CLL). The degradation of Ikaros and Aiolos leads to direct cancer cell apoptosis and stimulates an antitumor immune response. Preclinical studies have demonstrated that this compound exhibits significantly enhanced antiproliferative and apoptotic activity in lymphoma models compared to earlier generation immunomodulatory drugs.

These application notes provide a summary of preclinical dose-response data for this compound and detailed protocols for key in vitro and in vivo assays to evaluate its activity.

Data Presentation

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, showcasing its high potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various CLL cell lines (6 out of 10 tested) | Chronic Lymphocytic Leukemia | 1 - 20 | |

| Primary CLL patient samples | Chronic Lymphocytic Leukemia | Low to sub-nanomolar | |

| SU-DHL-4, WSU-DLCL2, CARNAVAL | Diffuse Large B-cell Lymphoma | Sub-lethal doses (5-50 nM) showed strong synergy with a BET inhibitor |

In Vivo Antitumor Efficacy

In preclinical xenograft models, this compound has shown significant, dose-dependent tumor growth inhibition, both as a monotherapy and in combination with other agents like rituximab.

| Animal Model | Cancer Type | Treatment | Dose | Outcome | Reference |

| WSU-DLCL2 Xenograft | Diffuse Large B-cell Lymphoma | This compound + Rituximab | 1 mg/kg this compound, 10 mg/kg Rituximab | 100% tumor regression | |

| RL Xenograft | Follicular Lymphoma | This compound + Rituximab | 1 mg/kg this compound, 25 mg/kg Rituximab | 100% complete tumor regression |

Pharmacodynamic Biomarkers

The degradation of Ikaros and Aiolos is a key pharmacodynamic marker of this compound activity.

| Model System | Dose | Effect | Reference |

| Peripheral T cells (in patients) | ≥ 0.4 mg | >90% degradation of Ikaros and Aiolos by day 4 | |

| Peripheral T cells (in patients) | 0.2 mg vs 0.4 mg | Faster degradation at ≥ 0.4 mg |

Mandatory Visualizations

Caption: this compound's mechanism of action.

References

Establishing a Golcadomide-Resistant Cell Line Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (also known as CC-99282 or BMS-986369) is a novel, orally bioavailable Cereblon E3 Ligase Modulator (CELMoD™) with potent antineoplastic and immunomodulatory activities.[1][2] Its mechanism of action involves high-affinity binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3] This binding induces the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] These transcription factors are crucial for the development and survival of B-cell malignancies. The degradation of Ikaros and Aiolos leads to direct tumor cell killing and stimulation of the immune system.

The development of drug resistance is a significant challenge in cancer therapy. Establishing in vitro models of this compound resistance is crucial for understanding the potential mechanisms of resistance, identifying biomarkers, and developing strategies to overcome treatment failure. This document provides detailed protocols and application notes for the generation and characterization of a this compound-resistant cell line model.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive Hematological Malignancy Cell Lines

| Cell Line Type | Cell Line | IC50 (nM) | Reference |

| Chronic Lymphocytic Leukemia (CLL) | Various | 1-20 | |

| Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL-4 | ~5-15 | Inferred from related CELMoD studies |

| Diffuse Large B-cell Lymphoma (DLBCL) | WSU-DLCL2 | ~5-15 | Inferred from related CELMoD studies |

| Multiple Myeloma (MM) | MM.1S | ~1-10 | Inferred from related CELMoD studies |

| Multiple Myeloma (MM) | H929 | ~1-10 | Inferred from related CELMoD studies |

Table 2: Characterization of Parental vs. This compound-Resistant Cell Lines

| Parameter | Parental Cell Line (e.g., SU-DHL-4) | This compound-Resistant Cell Line (e.g., SU-DHL-4-GR) | Expected Fold Change |

| This compound IC50 | 5-15 nM | >100 nM | >10-fold |

| Ikaros Protein Levels (post-Golcadomide treatment) | Significantly Reduced | No significant change | N/A |

| Aiolos Protein Levels (post-Golcadomide treatment) | Significantly Reduced | No significant change | N/A |

| CRBN Gene Sequencing | Wild-type | Potential mutations (e.g., missense, nonsense, frameshift) | N/A |

| CRBN Protein Expression | Normal | Potentially reduced or absent | >2-fold decrease |

| Cross-resistance to Iberdomide | Sensitive | Likely Resistant | >10-fold increase in IC50 |

| Cross-resistance to Mezigdomide | Sensitive | Likely Resistant | >10-fold increase in IC50 |

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line

This protocol describes the generation of a this compound-resistant cell line using a stepwise dose-escalation method.

Materials:

-

Parental lymphoma or multiple myeloma cell line (e.g., SU-DHL-4, WSU-DLCL2, MM.1S)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Cell counting solution (e.g., Trypan Blue)

-

Cell viability assay kit (e.g., CCK-8 or MTT)

-

Humidified incubator (37°C, 5% CO2)

-

Sterile cell culture flasks and plates

Procedure:

-

Determine the initial IC50 of this compound:

-

Plate the parental cells at a density of 1 x 10^4 cells/well in a 96-well plate.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for 72 hours.

-

Determine cell viability using a CCK-8 or MTT assay.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

-

Initiate the resistance induction:

-

Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

-

Maintain the cells in this medium, changing the medium every 2-3 days.

-

-

Stepwise dose escalation:

-

Once the cells have adapted to the current drug concentration and are proliferating at a stable rate, increase the this compound concentration by approximately 1.5 to 2-fold.

-

Monitor the cells for signs of significant cell death. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

-

Repeat this process of gradually increasing the drug concentration over several months. It is advisable to cryopreserve cells at each stage of resistance development.

-

-

Establishment of the resistant cell line:

-

Continue the dose escalation until the cells can proliferate in a high concentration of this compound (e.g., >100 nM).

-

Culture the resistant cells continuously in the presence of the final this compound concentration to maintain the resistant phenotype.

-

-

Confirmation of resistance:

-

Perform a cell viability assay to determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental cell line. A greater than 10-fold increase in the IC50 is generally considered indicative of resistance.

-

Isolate monoclonal resistant cell lines via limiting dilution to ensure a homogenous population.

-

Protocol 2: Western Blot Analysis of Ikaros and Aiolos Degradation

Materials:

-

Parental and this compound-resistant cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell treatment and lysis:

-

Plate both parental and resistant cells and treat with this compound (at a concentration that induces degradation in the parental line, e.g., 10 nM) for 4-6 hours.

-

Harvest and lyse the cells in lysis buffer.

-

-

Protein quantification and electrophoresis:

-

Quantify the protein concentration in each lysate.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Western blotting:

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Compare the levels of Ikaros and Aiolos in the treated parental and resistant cells, normalizing to the loading control.

-

Protocol 3: Sequencing of the Cereblon (CRBN) Gene

Materials:

-

Genomic DNA from parental and this compound-resistant cell lines

-

PCR primers for the coding region of the CRBN gene

-

PCR reagents

-

DNA purification kit

-

Sanger sequencing service

Procedure:

-

Genomic DNA extraction:

-

Extract genomic DNA from both parental and resistant cells.

-

-

PCR amplification:

-

Amplify the coding exons of the CRBN gene using PCR.

-

-

DNA purification and sequencing:

-

Purify the PCR products.

-

Send the purified DNA for Sanger sequencing.

-

-

Sequence analysis:

-

Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.

-

Mandatory Visualizations

References

Application Notes & Protocols: Elucidating Golcadomide's Mechanism of Action Using CRISPR-Cas9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (formerly CC-99282) is a novel, orally bioavailable Cereblon E3 ligase modulator (CELMoD®) that has shown promising clinical activity in various hematological malignancies, particularly non-Hodgkin lymphoma.[1][2][3] As a molecular glue, this compound modulates the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[4][5] The primary targets of this compound identified to date are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Degradation of these factors is associated with direct tumor cell apoptosis and immunomodulatory effects, including T-cell activation. Additionally, some cereblon modulators have been shown to induce the degradation of the translation termination factor GSPT1.

To further elucidate the complete mechanism of action of this compound and to identify potential mechanisms of resistance, a powerful and unbiased approach is the use of genome-wide CRISPR-Cas9 loss-of-function screens. This technology allows for the systematic knockout of every gene in the genome, enabling the identification of genes whose loss confers resistance to this compound treatment. This application note provides a detailed protocol for utilizing CRISPR-Cas9 screens to discover and validate novel genetic determinants of this compound's activity.

Signaling Pathway of this compound

The established mechanism of action for this compound involves its binding to the Cereblon (CRBN) protein, a component of the Cullin-Ring E3 ubiquitin ligase 4 (CRL4) complex. This binding event alters the substrate specificity of the complex, leading to the recruitment of neosubstrates, primarily Ikaros and Aiolos, for ubiquitination and subsequent degradation by the proteasome. This degradation cascade results in both direct anti-tumor effects and immunomodulatory responses.

References

- 1. Paper: Pharmacodynamic Biomarkers and CtDNA Support the Mechanism of Action and Clinical Efficacy of this compound (CC-99282) Combined with R-CHOP in Previously Untreated Aggressive B-Cell Lymphoma [ash.confex.com]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. New CELMoD this compound to Treat R/R FL (NHL) - HealthTree for Follicular lymphoma [healthtree.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

Application Notes and Protocols for Evaluating Golcadomide's Immunomodulatory Effects in Co-culture Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (formerly CC-99282) is a novel, orally bioavailable Cereblon E3 ligase modulator (CELMoD) agent with potent immunomodulatory and antineoplastic activities.[1] It represents a next-generation advancement in targeted protein degradation. This compound exerts a dual mechanism of action: direct induction of apoptosis in B-cell malignancies and simultaneous stimulation of T cells, making it a promising therapeutic candidate for various hematological cancers, including non-Hodgkin lymphomas (NHL) and chronic lymphocytic leukemia (CLL).[2][3]

These application notes provide a comprehensive guide for researchers to design and execute co-culture experiments aimed at elucidating and quantifying the immunomodulatory effects of this compound. The protocols outlined below are designed to be adaptable to specific lymphoma and leukemia cell lines and primary patient samples.

Mechanism of Action

This compound functions as a "molecular glue," binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]

The degradation of Ikaros and Aiolos, which are key regulators of lymphocyte development and function, has two major consequences:

-

Direct Anti-Tumor Effect: In B-cell malignancies, Ikaros and Aiolos act as survival factors. Their degradation leads to cell cycle arrest and apoptosis, directly killing the cancer cells.

-

Immunomodulatory Effect: In T cells, Ikaros and Aiolos act as transcriptional repressors of genes involved in T-cell activation, including the gene encoding for Interleukin-2 (IL-2). Their degradation removes this repression, leading to enhanced T-cell proliferation, increased cytokine production, and a more potent anti-tumor immune response.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| Various CLL Cell Lines | Chronic Lymphocytic Leukemia | 1 - 20 | Potent anti-proliferative activity was observed in 6 out of 10 CLL cell lines, including those with high-risk features. |

| Primary CLL Patient Samples | Chronic Lymphocytic Leukemia | Low to sub-nanomolar | This compound inhibited stimulated cell proliferation and induced apoptosis in all evaluated patient samples in a co-culture system with CD40L-expressing fibroblasts. |

Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound

| Parameter | Dosage | Result | Context |

| Ikaros Degradation in T-cells | 0.2 mg (Days 1-7) | 87% median decrease by Day 7 | Data from a Phase 1b study in patients with previously untreated aggressive B-cell lymphoma. |

| Ikaros Degradation in T-cells | 0.4 mg (Days 1-7) | 83% median decrease by Day 7 | Data from a Phase 1b study in patients with previously untreated aggressive B-cell lymphoma. |

| Overall Response Rate (ORR) | 0.4 mg + Rituximab | 100% | Phase 1/2 study in patients with relapsed/refractory follicular lymphoma. |

| Complete Response (CR) Rate | 0.4 mg + Rituximab | 70% | Phase 1/2 study in patients with relapsed/refractory follicular lymphoma. |

Table 3: Representative Immunomodulatory Effects of CELMoDs in Co-culture Systems*

| Parameter | Treatment | Fold Change/Percentage | Cell System |

| Cytokine Secretion | |||

| IL-2 | Lenalidomide (10 µM) | Significant Increase | HER2-CAR T cells co-cultured with MDA-MB-453 tumor cells. |

| TNF-α | Lenalidomide (10 µM) | Significant Increase | HER2-CAR T cells co-cultured with MDA-MB-453 tumor cells. |

| IFN-γ | Lenalidomide (10 µM) | Significant Increase | HER2-CAR T cells co-cultured with MDA-MB-453 tumor cells. |

| T-Cell Activation Markers | |||

| CD69 Expression on T-cells | Lenalidomide | 95% ± 95% increase | CLL patient PBMCs co-cultured with autologous tumor cells. |

| CD25 Expression on CD4+ T-cells | Lenalidomide | ~2-fold increase | Splenocytes from myeloma-bearing mice. |

| T-Cell Proliferation | |||

| CAR T-cell Proliferation | Lenalidomide (0.1 - 10 µM) | Dose-dependent increase | CD133-CAR T cells co-cultured with irradiated U251 CD133-OE cells. |

*Note: This table presents representative data from studies on Lenalidomide, another CELMoD, to illustrate the expected immunomodulatory effects in co-culture systems. Specific quantitative data for this compound in similar in vitro co-culture assays is not yet widely available in peer-reviewed literature.

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on T-Cell Activation and Proliferation in a Co-culture with Lymphoma Cells

Objective: To quantify the effect of this compound on the activation and proliferation of T-cells when co-cultured with lymphoma cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) from healthy donors

-

Lymphoma cell line (e.g., a Diffuse Large B-Cell Lymphoma line like U-2932 or a Burkitt's lymphoma line like Raji)

-

This compound (dissolved in DMSO)

-

RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol

-

Fluorescently-labeled antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69

-

Cell proliferation dye (e.g., CFSE or similar)

-

96-well U-bottom plates

Procedure:

-

T-Cell Isolation and Staining:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.

-

-

Co-culture Setup:

-

Seed the lymphoma cell line in a 96-well U-bottom plate at a density of 5 x 10^4 cells/well.

-

Add the labeled PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1 (5 x 10^5 PBMCs/well).

-

Prepare serial dilutions of this compound in culture medium. Add the this compound dilutions to the co-culture wells. Recommended concentration range: 0.1 nM to 1 µM. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

-

T-Cell Activation Analysis (24-48 hours):

-

Harvest the cells from the wells.

-

Stain the cells with fluorescently-labeled antibodies against CD3, CD4, CD8, CD25, and CD69.

-

Analyze the samples by flow cytometry. Gate on the CD3+/CD4+ and CD3+/CD8+ T-cell populations and quantify the percentage of cells expressing the activation markers CD25 and CD69.

-

-

T-Cell Proliferation Analysis (72-96 hours):

-

Harvest the cells from parallel wells.

-

Analyze the samples by flow cytometry. Gate on the CD3+/CD4+ and CD3+/CD8+ T-cell populations and measure the dilution of the cell proliferation dye to determine the extent of cell division.

-

Protocol 2: Assessment of this compound-Mediated T-Cell Cytotoxicity and Cytokine Release